

Application Notes and Protocols for In Vitro Binding Analysis of ADX71441

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Compound of Interest

Compound Name: ADX71441

Cat. No.: B1664386

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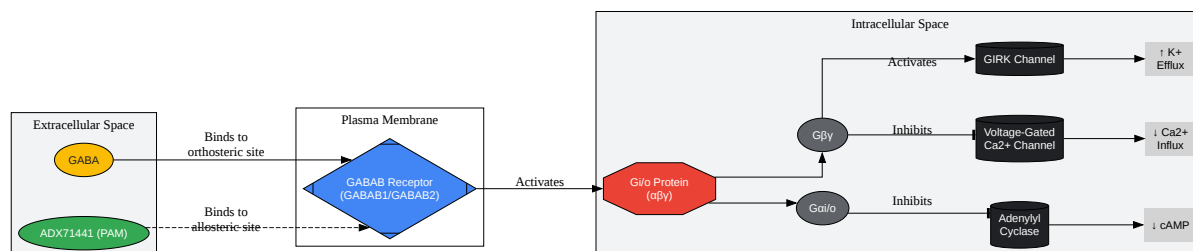
For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] As a PAM, **ADX71441** does not bind to the orthosteric site where the endogenous ligand GABA binds, but rather to a topographically distinct allosteric site on the receptor.[3] This binding potentiates the effect of GABA, enhancing the receptor's signaling cascade upon activation by its natural ligand.[3] This mechanism of action offers a promising therapeutic approach for conditions such as anxiety, pain, and spasticity, with a potentially better side-effect profile compared to direct GABAB receptor agonists.[1] These application notes provide detailed protocols for the in vitro characterization of **ADX71441**'s interaction with the GABAB receptor.

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability. As a heterodimer composed of GABAB1 and GABAB2 subunits, ligand binding to the GABAB1 subunit triggers a conformational change, leading to the activation of associated Gi/o proteins. The dissociated G α i/o and G β γ subunits then modulate downstream effectors. The G α i/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the G β γ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. **ADX71441**, as a PAM, enhances the efficacy of GABA in triggering this signaling pathway.



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GABA_B Receptor Signaling Pathway with **ADX71441** Modulation.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for **ADX71441** and other relevant GABAB PAMs. This data is essential for comparing the potency and efficacy of these compounds.

Compound	Assay Type	Species	Cell Line/Tissue	Parameter	Value	Reference
ADX71441	[35S]GTPyS Binding	Human	CHO cells expressing hGABABR	EC50	180 nM	Kalinichev et al., 2017
ADX71441	[35S]GTPyS Binding	Human	CHO cells expressing hGABABR	Maximal Effect	160% of GABA max	Kalinichev et al., 2017
CGP7930	[35S]GTPyS Binding	Rat	Cortical Membranes	EC50	~5 µM	Urwyler et al., 2001
GS39783	[35S]GTPyS Binding	Rat	Cortical Membranes	EC50	~3 µM	Urwyler et al., 2003

Experimental Protocols

Functional Assay: [35S]GTPyS Binding

This assay measures the functional consequence of **ADX71441** binding to the GABAB receptor by quantifying the activation of G-proteins.

Objective: To determine the potency (EC50) and efficacy of **ADX71441** in potentiating GABA-stimulated [35S]GTPyS binding to membranes containing the GABAB receptor.

Materials:

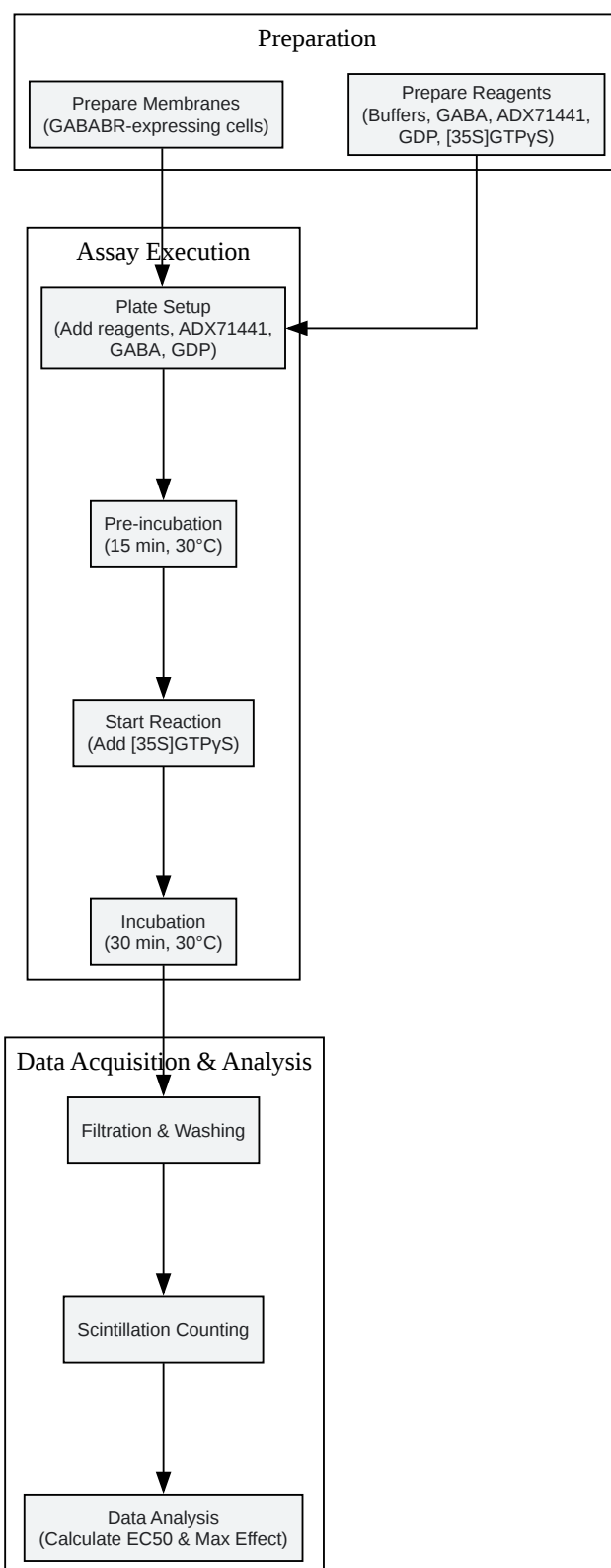
- Membrane preparations from cells stably expressing the human GABAB receptor (e.g., CHO-K1 cells).
- [35S]GTPyS (specific activity ~1250 Ci/mmol).
- Guanosine 5'-diphosphate (GDP).

- GABA.
- **ADX71441**.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter.

Procedure:

- Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human GABAB1b and GABAB2 subunits according to standard laboratory protocols.
- Assay Setup:
 - In a 96-well plate, add 20 µL of assay buffer for total binding or 20 µL of non-labeled GTPγS (10 µM) for non-specific binding.
 - Add 20 µL of varying concentrations of **ADX71441**.
 - Add 20 µL of a fixed, sub-maximal concentration of GABA (e.g., EC₂₀).
 - Add 20 µL of GDP (10 µM final concentration).
 - Pre-incubate the plate for 15 minutes at 30°C.
- Initiation of Reaction:
 - Add 20 µL of [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.
 - Incubate for 30 minutes at 30°C with gentle agitation.
- Termination and Filtration:

- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Quantification:
 - Dry the filters and place them in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract non-specific binding from total binding to obtain specific binding.
 - Plot the specific binding as a function of the log concentration of **ADX71441**.
 - Fit the data using a sigmoidal dose-response curve to determine the EC50 and maximal effect.



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Workflow for [³⁵S]GTPyS Binding Assay.

Representative Radioligand Binding Assay (Competitive)

While a specific protocol for a direct binding assay of **ADX71441** is not publicly available, a competitive binding assay using a radiolabeled GABAB PAM analogue has been described. The following is a representative protocol based on this principle.

Objective: To determine the binding affinity (K_i) of **ADX71441** for the allosteric site on the GABAB receptor.

Materials:

- Membrane preparations from cells stably expressing the GABAB receptor.
- Radiolabeled GABAB PAM (e.g., [3H]-analogue of **ADX71441**).
- Unlabeled **ADX71441**.
- Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters (pre-soaked in polyethylenimine).
- Cell harvester.
- Scintillation counter.

Procedure:

- Membrane Preparation: Prepare cell membranes as described in the functional assay protocol.
- Assay Setup:

- In a 96-well plate, add 50 μ L of binding buffer for total binding or a high concentration of unlabeled PAM for non-specific binding.
- Add 50 μ L of varying concentrations of unlabeled **ADX71441**.
- Add 50 μ L of a fixed concentration of the radiolabeled GABAB PAM.
- Add 100 μ L of the membrane preparation.
- Incubation:
 - Incubate for 60 minutes at room temperature with gentle agitation.
- Termination and Filtration:
 - Terminate the assay by rapid filtration through pre-soaked glass fiber filters.
 - Wash the filters three times with ice-cold wash buffer.
- Quantification:
 - Dry the filters and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percent specific binding as a function of the log concentration of unlabeled **ADX71441**.
 - Fit the data to a one-site competition model to determine the IC50.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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